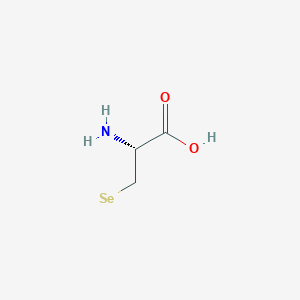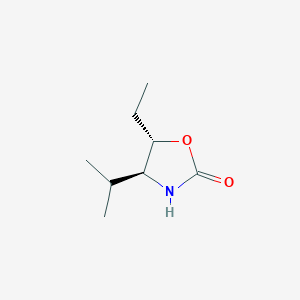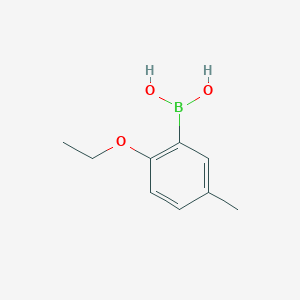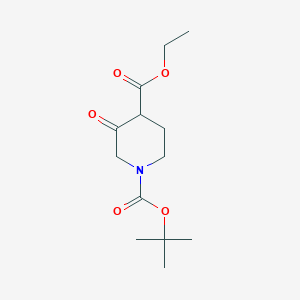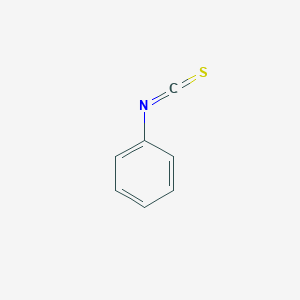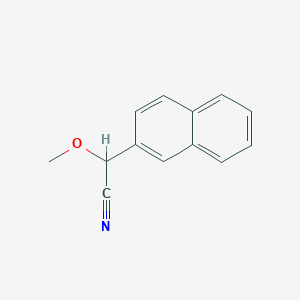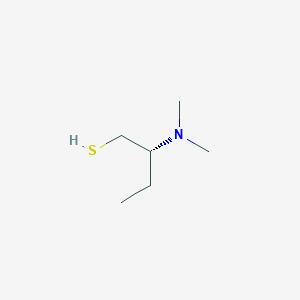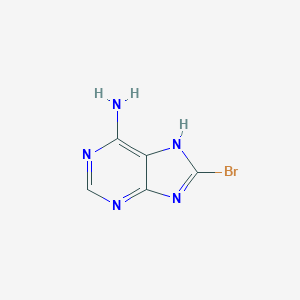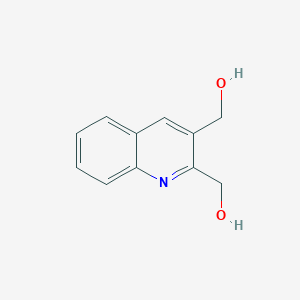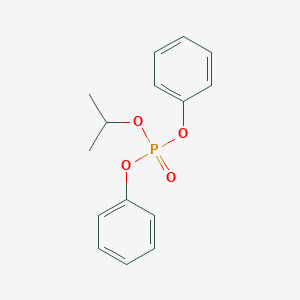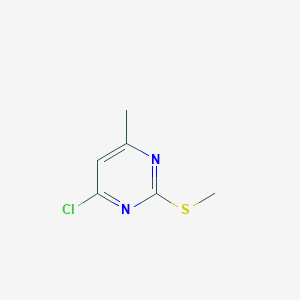![molecular formula C11H12ClNO B057591 8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 824430-77-5](/img/structure/B57591.png)
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Overview
Description
Synthesis Analysis
This would involve a detailed discussion of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine and analyze the compound’s structure .Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its “in vitro” activity by determining the minimum inhibitory concentration against a variety of microorganisms . This suggests that it could be used in the development of new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . This involves predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Such studies are useful in the field of drug discovery and development.
Synthesis of Heterocycles
The compound has been used in the synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications.
Quinolone Derivatives
The compound has been used in the synthesis of quinolone derivatives . These derivatives have a broad range of applications, including their use as antimicrobial agents.
Biological and Clinical Applications
Indole derivatives, which are related to the compound , have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Synthesis of Fused Heterocycles
The compound has been used in the synthesis of related four-membered to seven-membered heterocycles . Most of these heterocycles show unique biological activities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-10-6-9(12)3-2-8(10)4-5-13-11(7)14/h2-3,6-7H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMXBSJNHZORGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCNC1=O)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469126 | |
| Record name | 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | |
CAS RN |
824430-77-5 | |
| Record name | 8-Chloro-1-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



